molecular formula C12H12FNS B13275463 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline

3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline

Cat. No.: B13275463
M. Wt: 221.30 g/mol
InChI Key: HKSRQZGKQKMXAH-UHFFFAOYSA-N
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Description

3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline is a compound that belongs to the class of aniline derivatives. This compound features a fluorine atom attached to the benzene ring and a thiophene ring attached to the nitrogen atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and thiophene groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline is unique due to the combination of the fluorine atom and the thiophene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

3-fluoro-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12FNS/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3

InChI Key

HKSRQZGKQKMXAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC(=CC=C2)F

Origin of Product

United States

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